(4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Description
(4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H23FN4O3 and its molecular weight is 386.427. The purity is usually 95%.
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Scientific Research Applications
Conformationally Constrained Butyrophenones
Studies have explored the synthesis and evaluation of novel conformationally restricted butyrophenones, focusing on their affinity for dopamine and serotonin receptors. These compounds were evaluated as potential antipsychotic agents, with in vitro assays for affinity and in vivo assays for antipsychotic potential and risk of inducing extrapyramidal side effects. The findings suggest that compounds with specific substituents may be effective as antipsychotic drugs (Raviña et al., 2000).
Antimicrobial Activity of Pyridine Derivatives
Another study focused on the synthesis of pyridine derivatives and their evaluation for antimicrobial activity. These derivatives were tested against various strains of bacteria and fungi, showing variable and modest activity. This research contributes to the development of new antimicrobial agents with potential clinical applications (Patel et al., 2011).
Structural and Antiproliferative Analysis
The structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle related to the compound were conducted, revealing its antiproliferative activity and molecular stability. Such studies are crucial for the design of new therapeutic agents (Prasad et al., 2018).
TRPV4 Antagonists for Pain Treatment
Research into (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists illustrates the potential for developing new analgesic drugs. These compounds showed promising results in preclinical models of pain, highlighting their therapeutic potential (Tsuno et al., 2017).
Discovery of P2X7 Antagonist Clinical Candidate
A study utilizing a dipolar cycloaddition reaction to synthesize novel triazolopyridine derivatives as P2X7 antagonists marks a significant step toward new treatments for mood disorders. This research led to the identification of a clinical candidate for phase I trials, demonstrating the importance of chemical synthesis in drug discovery (Chrovian et al., 2018).
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-28-18-6-5-14(12-16(18)21)19(26)23-8-10-24(11-9-23)20(27)17-13-15-4-2-3-7-25(15)22-17/h5-6,12-13H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVITWPSZPCTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.